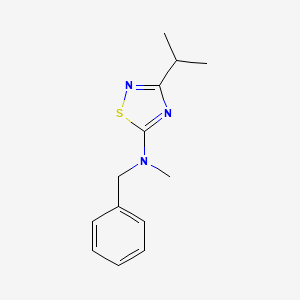

N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticancer Potential

Benzylthiadiazole has demonstrated promising anticancer activity. Researchers have explored its effects on cancer cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Mechanistically, it interacts with key cellular pathways, including PI3K/Akt/mTOR and MAPK, leading to tumor suppression .

Antimicrobial Properties

The compound exhibits antimicrobial activity against bacteria, fungi, and parasites. Its mode of action involves disrupting cell membranes and inhibiting essential enzymes. Benzylthiadiazole derivatives have been investigated as potential antibiotics and antifungal agents .

Anti-inflammatory Effects

Studies suggest that Benzylthiadiazole possesses anti-inflammatory properties. It modulates cytokine production, suppresses NF-κB signaling, and reduces inflammatory mediators. These findings open avenues for developing novel anti-inflammatory drugs .

Neuroprotective Applications

Benzylthiadiazole shows promise in neuroprotection. It enhances neuronal survival, attenuates oxidative stress, and promotes neurite outgrowth. Researchers are exploring its potential for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Agrochemical Uses

In agriculture, Benzylthiadiazole acts as an inducer of plant defense mechanisms. It activates systemic acquired resistance (SAR) pathways, enhancing plant immunity against pathogens. Farmers use it to protect crops from diseases and pests .

Organic Electronics

The compound’s electron-donating properties make it valuable in organic electronics. Researchers have incorporated Benzylthiadiazole into organic semiconductors for applications like organic photovoltaics (solar cells) and organic field-effect transistors (OFETs) .

properties

IUPAC Name |

N-benzyl-N-methyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-10(2)12-14-13(17-15-12)16(3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILHMXRDLBBJDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NSC(=N1)N(C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445749.png)

![1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B6445753.png)

![2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine](/img/structure/B6445761.png)

![1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine](/img/structure/B6445773.png)

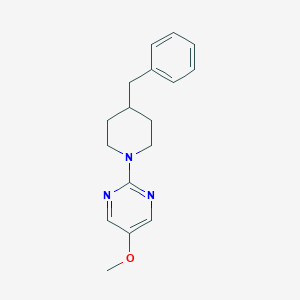

![2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445780.png)

![2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine](/img/structure/B6445787.png)

![4-methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6445794.png)

![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445805.png)

![4-({4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6445813.png)

![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B6445821.png)

![6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6445826.png)

![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445851.png)

![1-(azepan-1-yl)-2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445858.png)